Prolyl-tyrosine

Description

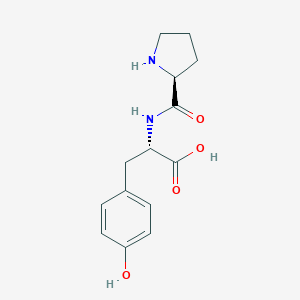

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDKVWTWGDWMHY-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173493 | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19786-36-8 | |

| Record name | L-Prolyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Conformational Landscape of Prolyl Tyrosine

Structural Isomerism and Stereochemical Considerations

Isomerism in dipeptides like prolyl-tyrosine arises from different arrangements of atoms. Structural isomers have the same molecular formula but differ in their bonding patterns. wou.edu Stereoisomers, on the other hand, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. wou.edu Chirality, the property of a molecule being non-superimposable on its mirror image, is a key aspect of stereochemistry in amino acids and peptides. wou.edu Most of the standard amino acids, including proline and tyrosine, have a chiral α-carbon atom. wou.eduucsb.edu

L-Prolyl-L-Tyrosine as a Predominant Stereoisomer

Amino acids in naturally occurring proteins are predominantly found in the L-stereoisomeric form. ucsb.eduquora.com This prevalence of L-amino acids is a result of evolutionary processes and the stereospecificity of biological machinery, such as ribosomes and enzymes like tyrosine hydroxylase. ucsb.eduquora.comnih.gov Consequently, the L-prolyl-L-tyrosine stereoisomer is the most common and biologically relevant form of this dipeptide. ontosight.ai The stereochemistry at the α-carbon of both the proline and tyrosine residues in L-prolyl-L-tyrosine is in the (S) configuration. ontosight.aichemspider.com

Conformational Analysis and Energetically Preferred States

Conformational analysis explores the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. tiu.edu.iq For peptides, the backbone conformation is largely described by the dihedral angles φ (phi) and ψ (psi) around the α-carbon atoms, and the peptide bond dihedral angle ω (omega). The proline residue introduces unique constraints on the peptide backbone conformation due to its cyclic structure, which restricts the possible values of the φ angle. nih.gov The peptide bond involving proline can exist in both cis and trans isomers, although the trans conformation is generally more prevalent in peptide bonds involving other amino acids due to reduced steric hindrance. nih.gov However, for proline, the energy difference between the cis and trans isomers of the prolyl peptide bond is smaller, leading to a higher abundance of the cis conformation compared to other amino acids. nih.gov

Application of Molecular Mechanics and Ab Initio Calculations

Molecular mechanics and ab initio calculations are powerful computational methods used to investigate the conformational landscape and determine the energetically preferred states of molecules like this compound. researchgate.netresearchgate.netfccc.edu Molecular mechanics methods use classical physics to model the interactions between atoms, employing force fields to calculate the potential energy of different conformations. Ab initio calculations, based on quantum mechanics, provide a more accurate description of electronic structure and interactions, allowing for the determination of minimum energy conformations and transition states. researchgate.netresearchgate.netnih.gov

Studies on this compound and similar dipeptides utilize these methods to explore the potential energy surface (PES) and identify stable conformers. researchgate.netnih.gov For example, investigations on L-proline-L-tyrosine have employed molecular mechanics and ab initio calculations (such as Density Functional Theory with B3LYP functional and various basis sets) to study its conformational properties in monomeric and dimeric forms. researchgate.net These calculations involve determining the energy as a function of side-chain torsion angles and optimizing the molecular structure of preferred conformations. researchgate.net

Ramachandran Map Analysis for Dipeptide Conformations

The Ramachandran map is a graphical representation that plots the backbone dihedral angles φ against ψ for the amino acid residues in a peptide or protein. researchgate.netsilae.it It provides insights into the sterically allowed and energetically favorable regions of the conformational space. silae.itnih.gov While the Ramachandran map is typically used for individual amino acid residues within a polypeptide chain, it can be applied to dipeptides to understand the conformational preferences of each residue. researchgate.netresearchgate.net

For this compound, the proline residue's cyclic structure significantly restricts its φ angle, typically to values around -60° to -75°. nih.govnih.gov The ψ angle of proline and the φ and ψ angles of the tyrosine residue are less constrained but their preferred values are influenced by steric interactions and the formation of intramolecular hydrogen bonds. nih.gov Conformational analysis of this compound using Ramachandran maps involves investigating numerous possible conformations to determine the low-energy states. researchgate.net Studies have explored a large number of possible conformations (e.g., 108) for Pro-Tyr dipeptide using conformational analysis and Ramachandran maps to identify low-energy conformers. researchgate.net

Influence of Solvent Environment (e.g., Aqueous Phase) on Conformation

The solvent environment plays a crucial role in shaping the conformational landscape of peptides. nih.govuni.lu Interactions with solvent molecules, such as hydrogen bonding and dielectric effects, can stabilize or destabilize certain conformers, altering the relative energies of different states. nih.govysu.amelifesciences.org The aqueous phase, being a highly polar and hydrogen-bonding environment, significantly influences peptide conformation. nih.govysu.am

Vibrational Spectroscopic Investigations

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable experimental data on the molecular structure and dynamics of this compound by probing its vibrational modes. researchgate.netmdpi.comdiva-portal.orgcas.cznih.gov Each peak in a vibrational spectrum corresponds to a specific molecular vibration (e.g., bond stretching or bending), and the pattern of peaks serves as a unique fingerprint of the molecule's conformation and environment. cas.cznih.gov

Studies on this compound and its constituent amino acids utilize vibrational spectroscopy, often in combination with theoretical calculations, to assign observed spectral bands to specific vibrational modes and to validate theoretical conformational predictions. researchgate.netacs.orgacs.org For example, the vibrational wavenumbers, IR intensities, and Raman activities of this compound conformers can be calculated using quantum chemical methods and compared with experimental spectra obtained from solid samples. researchgate.net The total energy distributions (TED) of the vibrational modes can be calculated to aid in the assignment of experimental bands. researchgate.net Characteristic vibrational bands associated with the peptide bond (Amide I, II, etc.), the proline ring, and the tyrosine side chain (e.g., vibrations of the aromatic ring and hydroxyl group) are analyzed to gain insights into the dipeptide's structure and interactions. mdpi.comacs.org Changes in the position and intensity of these bands under different conditions (e.g., in different solvents or temperatures) can provide information about conformational changes and intermolecular interactions. ysu.ammdpi.com

| Method | Application to this compound | Insights Gained | Source(s) |

| Molecular Mechanics Calculations | Investigating conformational properties, determining energetically preferred conformations. | Identification of stable conformers and their relative energies. | researchgate.netresearchgate.net |

| Ab Initio Calculations (e.g., DFT) | Optimizing molecular structure, calculating vibrational spectra, studying electronic structure. | Accurate geometries of stable conformers, theoretical vibrational frequencies, insights into electronic interactions. | researchgate.netnih.govacs.org |

| Ramachandran Map Analysis | Mapping backbone dihedral angles (φ, ψ) to visualize allowed conformational space. | Identification of accessible conformational regions and preferred backbone angles for proline and tyrosine residues. | researchgate.netsilae.itresearchgate.net |

| Continuum Solvent Models (e.g., PCM) | Simulating the influence of solvent environment (e.g., aqueous phase) on conformation. | Understanding how solvation affects the stability and relative energies of different conformers, stabilization of specific structural types. | nih.govelifesciences.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Obtaining vibrational spectra of solid or solvated this compound. | Identifying characteristic functional group vibrations, studying conformational changes and intermolecular interactions. | researchgate.netmdpi.comcas.cz |

| Raman Spectroscopy | Obtaining vibrational spectra, often complementary to IR spectroscopy. | Providing additional information on molecular vibrations, particularly those involving non-polar bonds and aromatic rings. | researchgate.netmdpi.comnih.gov |

| Combination of Spectroscopy and Theory | Comparing calculated and experimental vibrational spectra to validate theoretical models and assign spectral bands. | Confirmation of predicted conformer structures, detailed understanding of vibrational modes and their relation to molecular structure. | researchgate.netacs.orgacs.org |

Infrared (IR) and Raman Spectroscopy for Conformational Insight

Infrared (IR) and Raman spectroscopy are powerful techniques used to investigate the conformational properties of peptides, including dipeptides like this compound, by probing their vibrational modes. The vibrational spectrum of a peptide is highly sensitive to its secondary structure and the local environment of its functional groups.

Studies employing vibrational spectroscopy, often coupled with computational methods such as Density Functional Theory (DFT), have been used to analyze the conformations of dipeptides containing proline and tyrosine researchgate.netnih.gov. The amide I band, arising primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the backbone conformation (specifically, the dihedral angles φ and ψ) and is a key indicator of secondary structure in peptides and proteins mdpi.comspectroscopyonline.com.

While specific detailed IR and Raman peak assignments for linear this compound were not extensively provided in the search results, research on related peptides and amino acids highlights the types of information obtainable. For instance, the tyrosine residue contributes characteristic vibrational modes, such as the ring breathing mode, which can be observed in Raman spectra, typically around 830 and 860 cm⁻¹ (Fermi resonance doublet) and other bands around 1600-1616 cm⁻¹ corresponding to aromatic ring vibrations mdpi.comspectroscopyonline.com. The proline residue also has characteristic vibrations influenced by its cyclic structure.

Computational studies, often preceding or accompanying spectroscopic experiments, are used to predict stable conformers and their corresponding vibrational spectra, aiding in the interpretation of experimental data researchgate.netnih.gov. By comparing calculated and experimental spectra, researchers can gain insights into the energetically preferred conformations adopted by the dipeptide.

Anharmonicity in Stretching Modes

Vibrational modes in molecules are not perfectly harmonic oscillators; they exhibit anharmonicity, particularly the stretching modes involving light atoms like hydrogen researchgate.netcuni.cz. Anharmonicity refers to the deviation of the molecular potential energy surface from a simple parabolic shape, leading to energy levels that are not equally spaced. This affects the frequencies of fundamental vibrations, as well as the appearance of overtones and combination bands in IR and Raman spectra frontiersin.org.

While direct experimental or computational data on the anharmonicity of specific stretching modes within this compound were not prominently featured in the search results, the principle of anharmonicity is relevant to the accurate interpretation of its vibrational spectra. For peptides, anharmonic effects are generally more significant for X-H stretching vibrations (e.g., N-H, C-H, O-H) than for stretching modes associated with heavier atoms researchgate.net.

Computational methods, such as anharmonic DFT calculations and Vibrational Self-Consistent Field (VSCF) algorithms, are employed to account for anharmonic effects and provide more accurate predictions of vibrational frequencies compared to harmonic approximations researchgate.netnih.gov. These calculations can reveal details about the potential energy surface and the coupling between different vibrational modes, contributing to a more complete understanding of the molecular dynamics and conformational landscape.

Intramolecular Interactions and Stability

The conformation and stability of this compound are significantly influenced by various intramolecular interactions, including hydrogen bonding networks, the unique properties of the proline peptide bond, and CH/π interactions between the proline and tyrosine rings.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in defining the three-dimensional structure of peptides. In this compound, potential hydrogen bonds can form involving the backbone amide N-H and carbonyl C=O groups, as well as the side chains of tyrosine (hydroxyl group) and the charged termini (in zwitterionic form).

Role of Proline's Cyclic Nature in Peptide Bond Conformation (cis/trans isomerization)

Proline is unique among the standard amino acids due to its cyclic pyrrolidine (B122466) side chain, which is covalently bonded to the backbone nitrogen. This structure imposes significant constraints on the peptide backbone and, notably, influences the conformation of the peptide bond preceding it (the X-Pro peptide bond). Unlike peptide bonds between two linear amino acids, which strongly favor the trans conformation (typically >99%) due to steric hindrance in the cis form, the X-Pro peptide bond can readily adopt both cis and trans conformations nih.govmdpi.com.

The cyclic structure of proline reduces the energetic difference between the cis and trans isomers of the X-Pro peptide bond because steric clashes occur in both conformations nih.gov. In the trans conformation, the proline Cδ atom is brought close to the Cα atom of the preceding residue, while in the cis conformation, the proline Cα atom is on the same side as the preceding Cα nih.gov. This reduced energy barrier allows for significant populations of both isomers, with the cis conformation occurring in 10-40% of X-Pro peptide bonds in unstrained conditions, depending on the preceding amino acid (X) mdpi.com.

In this compound, the peptide bond is between Proline and Tyrosine (Pro-Tyr). The influence of the preceding amino acid (Proline) on the Pro-Tyr bond is less discussed than the influence of the amino acid preceding proline (X-Pro). However, the cyclic nature of proline itself dictates the flexibility and preferred puckering of the proline ring, which in turn can influence the conformation of the peptide bond it forms with tyrosine. Furthermore, the nature of the amino acid preceding proline (if Pro-Tyr were part of a larger peptide chain, e.g., X-Pro-Tyr) significantly impacts the cis/trans isomerization of the X-Pro bond mdpi.comnih.gov. Aromatic residues, including tyrosine, have been shown to slightly favor the cis isomer when preceding proline mdpi.comacs.orgnih.gov. While this specifically refers to a Tyr-Pro sequence, it highlights the interplay between aromatic rings and proline in influencing peptide bond isomerization.

CH/π Interactions between Proline and Tyrosine Rings

CH/π interactions are weak non-covalent forces that occur between C-H bonds and the π electron system of aromatic rings. These interactions can play a significant role in stabilizing peptide and protein conformations. Evidence suggests that favorable CH/π interactions can exist between the cyclic pyrrolidine ring of proline and the aromatic ring of tyrosine in peptides containing these residues acs.orgnih.govnih.govresearchgate.net.

Aromatic-proline interactions, including those involving tyrosine, have been shown to be tunable by the electronic properties of the aromatic ring and can contribute to the stabilization of cis-amide bonds in aromatic-proline sequences acs.orgnih.govacs.org. While this compound is a Pro-Tyr sequence, the principle of favorable interactions between the rings remains relevant and can influence the relative orientation and dynamics of the two residues within the dipeptide. These interactions are considered enthalpic in nature acs.orgnih.gov.

| Interaction Type | Description | Contributing Residues/Groups in Pro-Tyr | Evidence/Relevance |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen bond donor and acceptor. | Backbone N-H, C=O; Tyrosine -OH; Charged termini. | Observed in cyclic Pro-Tyr crystal structures; general principle in peptide conformation. researchgate.netnih.gov |

| Proline's effect on peptide bond | Reduced energy barrier for cis/trans isomerization of preceding peptide bond. | Proline's cyclic structure. | Unique property of X-Pro bonds; influences conformational flexibility. nih.govmdpi.com |

| CH/π Interactions | Attraction between C-H bonds and π electron systems. | Proline pyrrolidine ring C-H bonds; Tyrosine aromatic ring π system. | Supported by spectroscopic and computational studies in Pro-Tyr containing systems; stabilizes conformations. acs.orgnih.govnih.gov |

Enzymatic Interactions and Activity Modulation by Prolyl Tyrosine

Prolyl-Tyrosine as an Enzyme Substrate

The potential for this compound to serve as a substrate for enzymatic cleavage is a facet of its biochemical behavior. While the dipeptide contains a peptide bond that can theoretically be hydrolyzed by peptidases, specific detailed information on the cleavage of the Pro-Tyr bond by particular enzymes is limited in the available literature. This compound has been mentioned in the context of peptide cleavage as a biological role. nih.gov

Substrate Specificity of Peptidases for this compound

Peptidases exhibit diverse substrate specificities, typically cleaving peptide bonds based on the identity of the flanking amino acid residues. Enzymes like trypsin and chymotrypsin (B1334515) have specific preferences for residues like lysine, arginine, phenylalanine, and tyrosine. sigmaaldrich.com However, the presence of proline in a peptide sequence can significantly influence or even inhibit cleavage by many peptidases. sigmaaldrich.com

While some peptidases are known to cleave peptides containing proline, such as prolyl endopeptidase which cleaves at the carboxyl end of proline residues, or dipeptidyl peptidases which cleave dipeptides from the N-terminus, specific data demonstrating this compound as a preferred or even recognized substrate for these enzymes is not extensively detailed in the search results. metabolomicsworkbench.orgcaymanchem.comglpbio.comuni.lu Fibroblast activation protein (FAP), another prolyl-cleaving enzyme, shows preferences for uncharged residues around the cleavage site. Protein tyrosine phosphatase TULA-2 recognizes phosphotyrosine peptides with a proline at the P-1 position in some substrates. However, these examples describe the context in which proline or tyrosine residues are recognized within larger peptides or modified forms, rather than directly addressing the specificity of peptidases for the Pro-Tyr dipeptide itself as a substrate.

Cleavage Mechanisms and Resulting Products

Should this compound be cleaved by a peptidase, the hydrolysis of the peptide bond between the proline and tyrosine residues would yield the individual amino acids, proline and tyrosine, as the resulting products. The mechanism of peptide bond hydrolysis by peptidases typically involves a nucleophilic attack on the carbonyl carbon of the peptide bond, often facilitated by catalytic residues within the enzyme's active site. The specific mechanism would depend on the catalytic class of the peptidase involved (e.g., serine, cysteine, aspartic, metallo, or threonine peptidases). uni.lu However, without identified specific peptidases that cleave this compound, the precise cleavage mechanisms and conditions remain to be elucidated from the provided search results.

This compound as an Enzyme Inhibitor

This compound is recognized for its ability to inhibit the activity of certain enzymes. nih.gov This inhibitory capacity is particularly notable in its interaction with prolyl endopeptidase (POP). nih.gov

Inhibition of Prolyl Endopeptidase (POP)

Prolyl endopeptidase (POP), also known as prolyl oligopeptidase (PREP), is a serine peptidase that hydrolyzes peptide bonds on the carboxyl side of proline residues in peptides generally up to 30 amino acids in length. metabolomicsworkbench.orgcaymanchem.comglpbio.comuni.lu POP plays roles in the metabolism of various neuroactive peptides and is implicated in neurodegenerative conditions. metabolomicsworkbench.orgcaymanchem.com Inhibition of POP has been explored as a potential therapeutic strategy. nih.govcaymanchem.com this compound acts as an inhibitor of POP. nih.gov

Mechanisms of POP Inhibition by this compound and its Derivatives

While the precise mechanism by which this compound itself inhibits POP is not explicitly detailed in the search results, studies on related prolyl endopeptidase inhibitors, particularly those containing a proline mimic or electrophilic group at the P1 position, provide insight into potential mechanisms. Many potent POP inhibitors, such as cyanopyrrolidine derivatives and aldehydes like Z-Pro-prolinal, are known to act as slow-binding inhibitors by forming a reversible covalent adduct with the catalytic serine residue (Ser554 in human POP) in the enzyme's active site. metabolomicsworkbench.orgcaymanchem.com This covalent interaction, often a hemiacetal or imidate formation, is thought to mimic the tetrahedral transition state of the peptide hydrolysis reaction catalyzed by POP, thereby stabilizing the enzyme-inhibitor complex and inhibiting catalytic activity.

Given that this compound contains a proline residue, it is plausible that it interacts with the S1 pocket of POP, which is specific for proline residues. Further research would be needed to determine if this compound itself forms a similar covalent intermediate or inhibits through a different mechanism, such as competitive or non-competitive binding. Derivatives of this compound or related proline-containing peptides with modified C-termini or other structural alterations could potentially exhibit enhanced inhibitory activity or altered mechanisms of inhibition, as seen with various synthetic POP inhibitors. metabolomicsworkbench.orgcaymanchem.com

Structural Basis of Inhibitor Binding to POP Active Site

The structural basis of POP inhibition has been elucidated through crystallographic studies of POP in complex with various inhibitors. The active site of POP is located within an internal cavity, accessible through a channel. This cavity is formed at the interface of two domains: an -hydrolase domain containing the catalytic machinery and a -propeller domain that acts as a gatekeeper, regulating substrate access based on size. uni.lu

The catalytic triad, essential for enzymatic activity, consists of a serine, a histidine, and an aspartic acid residue (Ser554, His680, and Asp641 in human POP). metabolomicsworkbench.orgcaymanchem.com Inhibitors bind within this active site cavity. The S1 pocket, which accommodates the proline residue of the substrate or inhibitor, is a key determinant of specificity and inhibitor binding. Residues lining this pocket, such as Trp595, are crucial for interaction with the proline ring.

Potential Inhibition of Other Prolyl-Specific Enzymes

While research specifically detailing the inhibitory effects of this compound on a broad range of "other" prolyl-specific enzymes is limited in the provided search results, the dipeptide's structure, containing a proline residue, suggests a potential for interaction with enzymes that recognize and act upon proline-containing substrates. Prolyl-specific enzymes are involved in various biological processes, including protein folding, post-translational modifications, and peptide processing. Further research would be needed to comprehensively map the inhibitory profile of this compound against the diverse array of enzymes that exhibit specificity for proline residues.

Influence on Tyrosine Metabolism Enzymes

This compound, containing a tyrosine residue, may interact with enzymes involved in tyrosine metabolism. These enzymes play crucial roles in the synthesis, degradation, and modification of tyrosine, impacting various physiological pathways.

Interaction with Tyrosine Aminotransferase (TAT)

Tyrosine aminotransferase (TAT, EC 2.6.1.5) is a key enzyme in tyrosine catabolism, catalyzing the reversible transamination of tyrosine to 4-hydroxyphenylpyruvate (4-HPP) and glutamate (B1630785). wikipedia.orguniprot.org TAT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme predominantly found in the liver, although it is also present in other tissues. wikipedia.org While TAT primarily favors tyrosine as a substrate, some plant TATs exhibit broad substrate specificity, accepting other amino and keto acids. mdpi.com The interaction of this compound with TAT has not been explicitly detailed in the provided search results. However, given that TAT recognizes tyrosine, it is conceivable that a dipeptide containing tyrosine could potentially interact with the enzyme, possibly as a substrate, inhibitor, or modulator of its activity. Studies on TAT from various sources, including Arabidopsis thaliana and Salvia miltiorrhiza, highlight the enzyme's role in tyrosine metabolism and its varied substrate preferences depending on the organism and TAT isoform. mdpi.comnih.gov

Impact on Tyrosine Phenol-Lyase (Tpl) Activity

Tyrosine phenol-lyase (Tpl, EC 4.1.99.2) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia. jmb.or.krnih.gov This enzyme is found primarily in bacteria and some arthropods. nih.gov Tpl also catalyzes β-replacement and racemization reactions of L-tyrosine and other β-substituted amino acids. jmb.or.krnih.gov The enzyme is a homotetramer, and its catalytic activity is influenced by monovalent cations. jmb.or.krnih.gov The interaction of this compound with Tpl has not been specifically described in the search results. However, as Tpl acts on L-tyrosine, it is plausible that this compound could interact with this enzyme. Research on Tpl from Citrobacter freundii has investigated the role of specific residues, such as Arginine 381, in substrate binding and catalytic activity, demonstrating that mutations can significantly reduce or abolish β-elimination activity with L-tyrosine. acs.orgrcsb.org

Impact on Prolyl Hydroxylase Activity and Related Pathways

Prolyl hydroxylases are a family of enzymes that catalyze the hydroxylation of proline residues in proteins. This post-translational modification is crucial for the stability and function of various proteins, most notably collagen.

Prolyl Carboxypeptidase (PRCP) and Receptor Tyrosine Kinase Signaling

Prolyl Carboxypeptidase (PRCP) is a lysosomal serine protease known to cleave peptide substrates where proline is the penultimate amino acid. mdpi.comtandfonline.comnih.gov While PRCP has been linked to functions such as blood pressure and appetite control through the cleavage of substrates like angiotensin II and α-MSH, recent studies highlight a role for PRCP in maintaining signaling from multiple receptor tyrosine kinases (RTKs). mdpi.comtandfonline.comnih.gov Aberrant RTK signaling is implicated in various diseases, including cancer. tandfonline.comresearchgate.net PRCP has been shown to promote RTK signaling, potentially by facilitating crosstalk between RTKs and G-protein coupled receptors (GPCRs). mdpi.comnih.gov In the context of breast cancer, PRCP has been found to maintain levels of IRS1, an adaptor protein functioning downstream of RTKs like IGF-1R. mdpi.comresearchgate.net Inhibition of PRCP has been shown to block proliferation and survival in cancer cell lines and inhibit tumor growth in mice, suggesting PRCP's involvement in RTK-mediated pathways that support cancer progression. mdpi.comnih.gov

Peptidyl-Prolyl Isomerases (PPIases) and Conformational Switches

Peptidyl-prolyl isomerases (PPIases) are enzymes that catalyze the cis-trans isomerization of peptide bonds preceding proline residues. core.ac.ukresearchgate.nethepionpharma.comnih.gov This isomerization is a crucial conformational change that can act as a molecular switch, influencing protein folding, structure, and function. core.ac.ukresearchgate.nethepionpharma.comfrontiersin.orgnih.gov Unlike peptide bonds involving other amino acids, which predominantly exist in the trans conformation, the cyclic nature of proline allows for both cis and trans isomers, with a significant proportion of cis conformations observed in protein structures. hepionpharma.comnih.govfrontiersin.org The spontaneous interconversion between these isomers is intrinsically slow, making it a rate-limiting step in protein folding and a point of regulation for protein function. hepionpharma.comnih.govfrontiersin.org PPIases accelerate this process, thereby modulating the structural and functional states of proteins containing proline residues. core.ac.ukresearchgate.nethepionpharma.comnih.govmpg.de

Regulation of Protein Function through Proline Isomerization

Compound Information

| Compound Name | PubChem CID |

| This compound | 152264 nih.gov |

| Hydroxythis compound | 61157166 uni.lu |

| Tyrosine | 6057 massbank.eu |

| Proline | 145742 massbank.eu |

The dipeptide this compound, or sequences within proteins containing this specific amino acid arrangement, plays a role in various enzymatic interactions, influencing the activity and regulation of key biological processes. The unique structural features of proline, particularly its cyclic nature, coupled with the functional group of tyrosine, contribute to these interactions.

Role of Adjacent Tyrosine in Prolyl-Hydroxylation Efficiency

Prolyl-hydroxylation is a significant post-translational modification catalyzed by a family of enzymes known as prolyl hydroxylases. This modification is critical for the proper folding and function of various proteins, notably collagen and hypoxia-inducible factor (HIF). Research indicates that the local amino acid environment surrounding a proline residue can significantly influence the efficiency of its hydroxylation. Studies investigating the hydroxylation of proline residues within HIF-1α have revealed that the presence of a conserved tyrosine residue immediately following the proline (at the +1 position) can enhance the rate of prolyl-hydroxylation. pnas.orgnih.gov This suggests that the tyrosine side chain may play a role in substrate recognition, positioning, or inducing a conformation favorable for the prolyl hydroxylase enzyme activity. pnas.org

Prolyl Carboxypeptidase (PRCP) and Receptor Tyrosine Kinase Signaling

Prolyl Carboxypeptidase (PRCP) is a lysosomal serine protease characterized by its ability to cleave peptide bonds where proline is the penultimate amino acid. mdpi.comtandfonline.comnih.gov Beyond its established roles in regulating blood pressure and appetite through the processing of peptide hormones, emerging evidence links PRCP to the modulation of receptor tyrosine kinase (RTK) signaling pathways. mdpi.comtandfonline.comnih.gov RTKs are crucial mediators of cellular processes, and their dysregulation is implicated in numerous diseases, including various cancers. tandfonline.comresearchgate.net Studies have demonstrated that PRCP can maintain signaling downstream of multiple RTKs. mdpi.comnih.gov This influence may stem from PRCP's potential to facilitate crosstalk between RTKs and G-protein coupled receptors (GPCRs). mdpi.comnih.gov In breast cancer cells, for instance, PRCP has been shown to maintain the levels of IRS1, an important adaptor protein that functions downstream of RTKs such as IGF-1R. mdpi.comresearchgate.net The observed impact of PRCP inhibition on cancer cell proliferation and tumor growth in experimental models highlights its involvement in RTK-mediated signaling pathways that support cell survival and growth. mdpi.comnih.gov

Peptidyl-Prolyl Isomerases (PPIases) and Conformational Switches

Peptidyl-prolyl isomerases (PPIases) are a class of enzymes that catalyze the otherwise slow cis-trans isomerization of peptide bonds preceding proline residues. core.ac.ukresearchgate.nethepionpharma.comnih.gov This isomerization is a fundamental conformational change that can act as a molecular switch, profoundly impacting protein folding, structure, and function. core.ac.ukresearchgate.nethepionpharma.comfrontiersin.orgnih.gov Unlike most other amino acids where the trans conformation of the peptide bond is strongly favored, proline's cyclic structure allows for a significant population of both cis and trans isomers. hepionpharma.comnih.govfrontiersin.org The interconversion between these two states is a high-energy process that can be rate-limiting in protein folding. hepionpharma.comnih.govfrontiersin.org PPIases accelerate this isomerization, thereby influencing the kinetics of protein folding and enabling rapid conformational changes in folded proteins. core.ac.ukresearchgate.nethepionpharma.comnih.govmpg.de

Biological and Cellular Roles of Prolyl Tyrosine and Its Metabolites

Role in Protein Degradation and Catabolism

Protein degradation, or catabolism, is a vital cellular process that disassembles proteins into smaller peptides and individual amino acids. This process is crucial for nutrient acquisition, recycling of cellular components, and providing metabolic fuel. nih.gov, wikipedia.org Prolyl-tyrosine is one such dipeptide generated during the enzymatic breakdown of proteins. hmdb.ca Following their uptake into cells, dipeptides like this compound can be hydrolyzed by intracellular peptidases, releasing free proline and tyrosine. nih.gov, researchgate.net These liberated amino acids then feed into various metabolic pathways. Tyrosine, for instance, is catabolized through a pathway that converges with phenylalanine metabolism, ultimately yielding intermediates that can enter the citric acid cycle. upr.edu Proline catabolism also contributes to the pool of metabolites that can be utilized for energy production, with glutamate (B1630785) being a key intermediate. nih.gov, upr.edu

Metabolic Flux and ATP Availability

The metabolic fate of amino acids supplied to cells, including those from dipeptides, directly impacts cellular metabolic flux and the generation of ATP, the primary energy currency of the cell.

Impact on ATP Formation in Cellular Systems (e.g., CHO Cells)

Studies utilizing Chinese hamster ovary (CHO) cells, widely used in the biotechnology industry for producing therapeutic proteins, have provided valuable insights into the metabolic effects of this compound. Research indicates that supplementing cell culture media with prolyl-L-tyrosine leads to a marked increase in cellular tyrosine uptake compared to supplementation with other tyrosine-containing dipeptides such as glycyl-L-tyrosine or L-tyrosyl-L-valine. nih.gov, nih.gov This enhanced uptake of tyrosine fuels increased catabolic activity associated with tyrosine metabolism. nih.gov, nih.gov A significant consequence of this amplified metabolic activity is a substantial increase in ATP formation within the CHO cells. In some experiments, ATP generation was observed to be approximately four times higher in cells receiving prolyl-L-tyrosine compared to control cultures. nih.gov, nih.gov This demonstrates the efficacy of this compound in providing a readily available source of tyrosine that supports energy-generating metabolic pathways. nih.gov

The following table summarizes the observed effects of different tyrosine-containing dipeptides on ATP availability in CHO cells:

| Dipeptide Supplementation | Effect on Tyrosine Uptake | Effect on ATP Formation (Relative to Reference) |

| Glycyl-L-tyrosine (GY) | Minimal impact | Negligible difference |

| L-tyrosyl-L-valine (YV) | Minimal impact | Negligible difference |

| L-prolyl-L-tyrosine (PY) | Significantly amplified | Approximately 4-fold increase |

This data underscores the specific advantage of this compound in enhancing intracellular ATP levels in this cellular system, which is of particular interest for optimizing bioprocesses. nih.gov, researchgate.net

Mechanisms of Enhanced Tyrosine Uptake via this compound

The observed enhancement in tyrosine uptake when provided as this compound is primarily attributed to the cellular transport mechanisms for dipeptides. Cells possess specific transporter systems that facilitate the uptake of intact dipeptides, a process that can be more efficient than the transport of free amino acids. nih.gov, researchgate.net, researchgate.net This is particularly advantageous for amino acids like tyrosine, which exhibit poor solubility in aqueous solutions at neutral pH, a common characteristic of cell culture media. nih.gov, nih.gov, researchgate.net Once inside the cell, the dipeptide is cleaved by intracellular peptidases, releasing the free amino acids for subsequent metabolic use. nih.gov, researchgate.net, researchgate.net The specific sequence of amino acids within a dipeptide influences its recognition and transport by these systems, as well as the kinetics of uptake. nih.gov The distinct metabolic effects observed with this compound, compared to other tyrosine-containing dipeptides, support the notion that different dipeptides are handled differently by cellular transport and enzymatic systems. nih.gov

Influence on Cell Growth and Viability

The impact of this compound on cellular processes extends to influencing cell growth and viability. While the increased ATP availability mediated by this compound might be expected to support robust cell growth, studies in CHO cells have presented a more complex picture. Supplementation with L-prolyl-L-tyrosine has been shown to lead to a significant reduction in viable cell density when compared to control cultures or those supplemented with glycyl-L-tyrosine or L-tyrosyl-L-valine. nih.gov, researchgate.net For example, the maximum viable cell density achieved in cultures supplemented with prolyl-L-tyrosine was approximately two-thirds of that in other conditions. nih.gov This suggests that despite boosting ATP formation, the amplified catabolic activity resulting from enhanced tyrosine uptake via this compound may, under the specific conditions studied, have a detrimental effect on cell proliferation or survival. nih.gov The precise mechanisms underlying this observed reduction in viable cell density warrant further investigation.

Potential Physiological and Cell-Signaling Effects

Beyond serving as a source of amino acids, there is growing interest in the potential of dipeptides, including this compound, to exert physiological or cell-signaling effects. Some dipeptides have been identified as having signaling roles in biological systems. hmdb.ca

Intersection with Receptor Tyrosine Kinase (RTK) Signaling Pathways

Receptor Tyrosine Kinases (RTKs) are a critical class of cell surface receptors that mediate cellular responses to various extracellular signals, including growth factors, and are central regulators of processes such as cell growth, differentiation, and metabolism. wikipedia.org, researchgate.net, nih.gov Their function relies on the phosphorylation of tyrosine residues, both within the receptor itself and on downstream signaling proteins, a reaction catalyzed by the kinase activity of the receptor. wikipedia.org, researchgate.net, nih.gov This phosphorylation event serves as a molecular switch, initiating diverse intracellular signaling cascades like the MAPK and PI3K/Akt pathways. wikipedia.org, researchgate.net

While direct evidence demonstrating that intact exogenous this compound dipeptide directly activates or modulates RTK signaling pathways is not prominent in the available research, the connection lies in the fundamental role of tyrosine in RTK function. Tyrosine is the specific amino acid residue that undergoes phosphorylation by protein tyrosine kinases, including RTKs. ebi.ac.uk, nih.gov, bioscientifica.com Furthermore, enzymes involved in the metabolism of tyrosine, such as tyrosine hydroxylase, are themselves regulated by phosphorylation events mediated by various kinases. nih.gov

An enzyme called prolyl carboxypeptidase (PRCP), which acts on peptides with a proline residue near the cleavage site, has been implicated in maintaining signaling from multiple RTKs. mdpi.com, nih.gov Inhibition of PRCP activity has been shown to impair the signaling of several RTKs. mdpi.com, nih.gov While this compound is a substrate for peptidases, and its metabolism releases proline and tyrosine, which could indirectly influence pathways related to RTK signaling or the activity of enzymes like PRCP, a direct signaling role for the intact this compound dipeptide on RTK pathways requires further specific investigation. The current understanding suggests an intersection primarily through the involvement of tyrosine phosphorylation in RTK-mediated signaling and the potential influence of proline-related metabolic processes on enzymes that interact with these pathways.

Interaction with SH2 and SH3 Domains

Src Homology 2 (SH2) and Src Homology 3 (SH3) domains are protein interaction modules critical for signal transduction. SH2 domains typically recognize and bind to phosphorylated tyrosine residues within specific peptide motifs aimspress.commdpi.commdpi.com. This interaction is fundamental in recruiting signaling proteins to activated RTKs mdpi.com.

SH3 domains, on the other hand, commonly bind to proline-rich sequences, often characterized by a PxxP motif, where 'x' can be any amino acid mdpi.comnih.govembopress.org. These interactions are vital for assembling protein complexes and regulating protein function.

While SH2 domains primarily interact with phosphotyrosine, and SH3 domains with proline-rich regions, the dipeptide this compound itself could potentially be part of a larger protein sequence that interacts with these domains, or its constituent amino acids might be involved in modifying these domains. For example, tyrosine phosphorylation within SH3 domains has been shown to interfere with their binding to proline-rich ligands plos.org. Furthermore, non-canonical interactions exist, such as the binding between the SH3 and SH2 domains of Interleukin-2 tyrosine kinase (Itk), which does not rely on phosphotyrosine or typical proline-rich motifs but is mediated by prolyl cis/trans isomerization within the SH2 domain rcsb.orgnih.gov. This highlights the complex ways proline and tyrosine, individually or in combination within peptides or proteins, can influence interactions involving SH2 and SH3 domains.

Implications for G-Protein Coupled Receptor (GPCR) Crosstalk

G-Protein Coupled Receptors (GPCRs) represent another major class of cell surface receptors, and their signaling pathways frequently intersect with those of RTKs. This crosstalk between GPCRs and RTKs is a complex and crucial mechanism for integrating extracellular signals and regulating diverse cellular functions, including cell growth and neuronal activity hkust.edu.hkresearchgate.netbiorxiv.org.

Prolyl Carboxypeptidase (PRCP), which acts on proline-containing peptides, has been suggested to promote RTK signaling partly by facilitating crosstalk between GPCRs and RTKs mdpi.com. This suggests that the metabolic processing of proline-containing peptides can indirectly influence the communication between these two major receptor superfamilies. The precise role of the this compound dipeptide specifically in this crosstalk requires further investigation, but its constituent amino acids are clearly involved in the broader context of GPCR-RTK interplay.

Contributions to Specific Biological Processes

This compound and related proline- and tyrosine-containing structures play roles in several specific biological processes.

Neurotransmission and Neurodegenerative Disease Research

Tyrosine is a well-established precursor for important neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are critical for brain function wikipedia.org. The involvement of proline-containing peptides and enzymes that process them has also been linked to neurological function and disorders.

Prolyl oligopeptidase (POP), an enzyme that cleaves peptide bonds on the carboxyl side of proline residues, is highly expressed in the brain. POP has been associated with aging and neurodegeneration, and its altered levels have been observed in neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases researchgate.netresearchgate.net. While the direct substrates of POP in the brain are not fully defined, its activity on proline-containing peptides suggests a potential indirect link to pathways involving this compound or related sequences.

Furthermore, post-translational modifications involving tyrosine residues in proline-rich regions of proteins are relevant in neurodegenerative diseases. For instance, nitration of tyrosine residues within the proline-rich region of the tau protein has been detected in Alzheimer's disease nih.govnih.gov. This modification highlights the significance of the interplay between proline and tyrosine in the context of neuronal health and disease.

Connective Tissue and Protein Structure (e.g., Collagen, Elastin (B1584352), Silk)

Proline plays a critical structural role in connective tissues, particularly in collagen. Collagen polypeptides are characterized by repeating -X-Y-Gly- triplets, where proline frequently occupies the X position and 4-hydroxyproline (B1632879) (4Hyp), a derivative of proline, is often found at the Y position biorxiv.orgtandfonline.com. The hydroxylation of proline to 4Hyp, catalyzed by collagen prolyl 4-hydroxylases, is essential for the thermal stability and formation of the collagen triple helix biorxiv.orgnih.gov.

The peptide-substrate-binding domain of collagen prolyl 4-hydroxylase contains a groove lined by tyrosine residues, which is considered a putative binding site for proline-rich tripeptides nih.govrcsb.org. This structural feature underscores the importance of tyrosine residues in the enzymatic processing of proline-rich collagen sequences.

Beyond collagen, proline and tyrosine contribute to the structural properties of other fibrous proteins like elastin and silk. In spider silk, specific interactions, such as CH/π ring packing interactions between proline and tyrosine residues, have been observed. These interactions contribute to the unique structural characteristics and mechanical properties of silk fibers acs.orgresearchgate.netacs.orgnih.gov. Solid-state NMR studies have provided evidence for the spatial proximity of proline and tyrosine rings in silk, supporting these interactions acs.org.

Data regarding the composition and properties of proteins containing proline and tyrosine highlight their importance in structural biology:

| Protein Type | Relevant Amino Acids | Key Structural Feature(s) | Biological Importance |

| Collagen | Proline, Tyrosine, 4Hyp | Triple helix, -X-Y-Gly- repeats, 4Hyp hydroxylation | Structural support in connective tissues |

| Elastin | Proline, Tyrosine | Elastic fibers | Tissue elasticity (e.g., skin, blood vessels, lungs) |

| Spider Silk | Proline, Tyrosine | Pro-Tyr ring interactions, β-turns, β-sheets | High tensile strength and elasticity |

Immune System Modulation (e.g., Melanization)

Tyrosine phosphorylation is a fundamental mechanism in immune cell signaling, regulating various aspects of immune responses nih.govnih.gov. While tyrosine's role in the immune system is well-established, the specific involvement of the this compound dipeptide in immune modulation or processes like melanization is less directly addressed in the provided search results.

Melanization, a process involving the synthesis of melanin (B1238610) pigments, is a component of the immune response in many organisms, particularly invertebrates, serving as a defense mechanism against pathogens and injury. Tyrosine is a key precursor in the synthesis of melanin researchgate.net. While proline is also present in proteins involved in melanization pathways, a specific role for the this compound dipeptide in modulating this process or other immune functions is not explicitly detailed in the provided information. Research on enzymes like Prolyl endopeptidase (PREP) suggests a broader involvement of proline-processing enzymes in inflammatory responses, which are integral to the immune system researchgate.net.

Synthetic Methodologies and Peptidomimetic Design

Chemical Synthesis of Prolyl-Tyrosine and its Analogs

The chemical synthesis of dipeptides like this compound typically involves forming an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires careful control to ensure the correct sequence and prevent unwanted side reactions.

Strategies for Dipeptide Synthesis

Standard strategies for dipeptide synthesis often involve coupling protected amino acids. One common approach is solid-phase peptide synthesis (SPPS), where the peptide chain is built stepwise on an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used in SPPS, employing orthogonal protecting groups that can be selectively removed at different stages of the synthesis. iris-biotech.de Solution-phase synthesis is another method, suitable for producing smaller peptides or for specific coupling reactions that are not amenable to solid phase.

The formation of the peptide bond requires activation of the carboxyl group of the incoming amino acid. Various coupling reagents are employed for this purpose, such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate) and HOBt (Hydroxybenzotriazole), often in the presence of a base like DIPEA (N,N-Diisopropylethylamine). acs.orgacs.org DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure are also used as coupling reagents. acs.org

For synthesizing dipeptides containing specific modifications, such as those involving the tyrosine side chain, specialized methodologies may be required. For instance, iridium-catalyzed diacylmethylation has been applied to tyrosine and tyrosine-containing peptides to introduce unnatural amino acids. rsc.org This strategy can be used for dipeptides with tyrosine at either the C- or N-terminus and is compatible with common protecting groups like Cbz (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl). rsc.org

Methods for Protecting Group Chemistry

Protecting groups are crucial in peptide synthesis to prevent unintended reactions at reactive functional groups (amino, carboxyl, and side chain functionalities) while the peptide bond is being formed. The choice of protecting groups is dictated by the synthesis strategy (e.g., Fmoc or Boc) and the specific amino acid residues involved.

In Fmoc-based SPPS, the Fmoc group is used for temporary protection of the α-amino group and is removed using a base, commonly piperidine. iris-biotech.de Side-chain functional groups, such as the hydroxyl group of tyrosine, are typically protected with more stable, permanent protecting groups that are resistant to the conditions used for Fmoc removal but can be cleaved at the end of the synthesis. iris-biotech.de The tert-butyl (tBu) group is frequently used for protecting side-chain carboxyl groups and the hydroxyl groups of serine and threonine, and it is usually removed with trifluoroacetic acid (TFA) during the final peptide cleavage from the resin. iris-biotech.de Other protecting groups like trityl (Trt) can be used for side-chain protection and are also cleaved by TFA. iris-biotech.de For specific on-resin modifications before final cleavage, orthogonal protecting groups labile to milder conditions, such as Mtt (methyltrityl) or Mmt (methoxytrityl) which are labile to dilute TFA, or Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) labile to hydrazine, may be employed. iris-biotech.de

The synthesis of protected tyrosine derivatives, particularly for incorporating modified tyrosine residues, also relies on specific protecting group strategies. For example, in the synthesis of O-(2'-[(18)F]fluoroethyl)-L-tyrosine, carboxy- and amino-protecting groups (R1 and R2) are used, along with a leaving group (R3) on the ethyl chain. google.com Suitable amino-protecting groups are chosen to be stable during nucleophilic fluorination and prevent racemization, while both carboxy and amino protecting groups are preferably cleaved together under acidic conditions in the final step. google.com Examples of such groups include tert-butyl for the carboxyl group and triphenylmethyl for the amino group. google.com

Design and Synthesis of this compound Peptidomimetics

Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides but with improved characteristics, such as enhanced stability and bioavailability. nih.govmdpi.com The design and synthesis of this compound peptidomimetics aim to replicate the biological activity of the dipeptide while overcoming the limitations of native peptides.

Mimicking Biological Activity and Enhancing Stability

Peptidomimetics are developed to interact with biological targets and produce similar effects as the parent peptide. nih.govmdpi.com This involves mimicking the pharmacophore, which includes the essential side chains and/or functionalities in the correct three-dimensional orientation. researchgate.net

A major challenge for peptide-based therapeutics is their susceptibility to enzymatic degradation, leading to short half-lives in vivo. nih.govacs.orgnih.gov Strategies to enhance the stability of peptidomimetics include modifications to the peptide backbone, introduction of unnatural amino acids or D-amino acids, modification of peptide bonds, and N- and C-terminal modifications. nih.govacs.org For instance, replacing amide bonds with bioisosteres like 1,2,3-triazoles can improve metabolic stability. mdpi.comnih.gov The introduction of α-substituted amino acids or Nα-alkylation can also enhance resistance to proteolysis. acs.orgupc.edu

Research has shown that modifications can significantly improve the stability of peptidomimetics in biological matrices like human plasma compared to their parent peptides. acs.org For example, certain peptidomimetics derived from proteasome-activating peptides showed substantially higher stability in human plasma, with around 50-60% remaining after 30 minutes, whereas the parent peptides were largely degraded. acs.org

Strategies for Conformational Restriction

Peptides often exhibit conformational flexibility, which can be a disadvantage in terms of receptor binding affinity and selectivity due to an entropic penalty upon binding. researchgate.netupc.edu Introducing conformational constraints into peptidomimetics can preorganize the molecule into a bioactive conformation, potentially leading to improved binding affinity and selectivity. researchgate.netupc.edunih.govrsc.org

Proline itself is unique among natural amino acids as its cyclic structure restricts the conformational space of the preceding peptide bond, favoring the trans conformation and influencing the φ angle. upc.eduwjarr.com This inherent rigidity of proline can be exploited or further modulated in peptidomimetic design.

The design of constrained peptidomimetics is often guided by structural information about the peptide's interaction with its target, such as crystal structures or NMR data, to mimic the bioactive conformation. researchgate.netnih.gov

Bioisosteric Replacements in Peptidomimetic Design

Bioisosterism involves the substitution of an atom or group of atoms with another, resulting in a molecule with similar biological properties. nih.govnih.gov In peptidomimetic design, bioisosteric replacements are used to modify the peptide structure to improve properties like metabolic stability, bioavailability, and potency while retaining or enhancing the desired biological activity. nih.govupc.edunih.gov

Bioisosteric replacements can target the amino acid side chains or the peptide backbone (amide bond). Replacing a side chain with a bioisostere can provide insights into the nature of the interaction between the side chain and its receptor. upc.edu For example, replacing tyrosine with phenylalanine can probe the role of the hydroxyl group. upc.edu

Replacing the amide bond with a bioisostere is a common strategy to enhance metabolic stability against proteases. mdpi.comnih.gov Various heterocyclic rings, such as 1,2,3-triazoles, oxadiazoles, and imidazoles, can serve as amide bioisosteres, mimicking the planar and electronic properties of the amide bond while being more resistant to hydrolysis. mdpi.comnih.gov

The application of bioisosteres is a rational approach to modify lead compounds and address developability issues, potentially leading to safer and more effective therapeutic agents. upc.edunih.gov

Computational Guidance in Peptidomimetic Design

Computational methods play a significant role in the design of peptidomimetics by providing insights into structure-activity relationships, predicting binding affinities, and guiding the synthesis of novel compounds with improved properties compared to native peptides. This is particularly relevant for dipeptides like this compound, where understanding conformational preferences and interactions is crucial for designing effective mimics.

Rational design approaches for developing peptide inhibitors often begin by identifying short, homologous sequences within proteins involved in target interactions. Computational methods can then be used to analyze these sequences for evolutionary conservation and specificity to the desired interaction. nih.gov This initial computational filtering helps in selecting promising peptide leads.

Once potential peptide sequences are identified, computational tools are employed to understand their three-dimensional structures and how they interact with their targets. Molecular modeling approaches, including molecular dynamics (MD) simulations and docking studies, are frequently used. researchgate.netacs.orgupc.edu These methods can predict plausible bound conformations and estimate binding energies. acs.org For instance, docking programs can perform conformational optimization and binding energy estimation for peptide-target complexes. units.it Explicit solvent molecular dynamics trajectories can further refine these predictions by analyzing the behavior of the complex over time, offering a higher level of accuracy in describing conformational changes upon binding, albeit at a higher computational cost than docking alone. units.it

Quantitative Structure-Activity Relationship (QSAR) models, derived from computational studies and experimental data, can establish correlations between structural features of peptidomimetics and their biological activities. mdpi.com This allows for the prediction of inhibitory activities for novel analogues before synthesis, guiding the design of virtual combinatorial libraries. mdpi.com Virtual screening of these libraries, based on 3D-QSAR pharmacophore models, can identify promising candidates with predicted high potency. mdpi.com

Computational approaches are also valuable in designing cyclic peptidomimetics, where cyclization can improve stability and induce desired secondary structures like beta-turns, which are often important for target interaction. nih.govmdpi.comnih.gov Exploring the conformational space of cyclic peptides computationally can be challenging, but advancements are continuously being made. nih.gov

Research findings often involve comparing computational predictions with experimental data, such as binding affinities (e.g., IC50 values) and structural information from techniques like X-ray crystallography or NMR spectroscopy. researchgate.netnih.gov For example, studies have shown that computational methods can predict the rank order of experimentally observed IC50 values for designed peptides and that the computationally designed conformations can be very close to experimentally determined structures. nih.gov

While the specific application of computational guidance directly to this compound peptidomimetic design is not extensively detailed in the provided search results, the general principles and methodologies of computational peptidomimetic design are highly relevant. Computational tools enable the rational exploration of sequence and conformational space, prediction of interactions, and guidance in incorporating structural modifications to optimize the properties of peptide-based molecules, including those derived from or inspired by dipeptides like this compound.

Here is a table summarizing some computational techniques used in peptidomimetic design:

| Computational Technique | Application in Peptidomimetic Design |

| Molecular Dynamics (MD) Simulations | Analyzing complex behavior, describing conformational changes upon binding, estimating binding free energy. acs.orgunits.it |

| Docking Studies | Predicting plausible bound conformations, estimating binding energy. acs.orgunits.it |

| QSAR Modeling | Establishing relationships between structure and activity, predicting activity of novel compounds. mdpi.com |

| Pharmacophore Modeling | Defining essential steric and electronic features for target interaction, virtual screening. upc.edumdpi.com |

| Free Energy Calculations (e.g., MM-GBSA/PBSA) | Estimating binding affinities of peptide-target complexes. acs.org |

| Evolutionary Conservation Analysis | Identifying conserved and specific sequences for rational design. nih.gov |

| Conformational Sampling | Exploring possible 3D structures of peptides and peptidomimetics. nih.govtandfonline.com |

Analytical Techniques for Prolyl Tyrosine Research

Chromatography-Based Methods

Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. For prolyl-tyrosine, liquid chromatography is the predominant approach, leveraging the compound's specific physicochemical properties to achieve effective separation from other amino acids, peptides, and sample matrix constituents.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the analysis of peptides like this compound. nih.gov It utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The differential interactions between the analytes and the stationary phase lead to their separation. HPLC methods are valued for their high resolution, speed, and sensitivity, making them suitable for complex analyses. hplc.euchromatographyonline.com

Reversed-Phase HPLC is the most common mode of HPLC used for peptide analysis. It employs a nonpolar (hydrophobic) stationary phase and a polar mobile phase. Separation is based on the hydrophobic character of the analytes; more hydrophobic molecules are retained longer on the column. hplc.eu this compound, containing the nonpolar aromatic side chain of tyrosine, exhibits sufficient hydrophobicity to be retained and separated by RP-HPLC. nih.gov The retention time can be modulated by adjusting the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution for peptides. hplc.eu

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | Typically silica-based particles chemically bonded with alkyl chains (e.g., C18, C8). | The hydrophobic tyrosine side chain of this compound interacts with the nonpolar stationary phase, enabling retention and separation. |

| Mobile Phase | A polar solvent mixture, commonly water and a miscible organic solvent like acetonitrile (B52724) or methanol. A gradient is often used where the organic solvent concentration is increased over time. | Increasing the organic solvent content decreases the polarity of the mobile phase, causing the elution of hydrophobic compounds like this compound. |

| Detection | UV absorbance is frequently used, as the tyrosine residue has a strong absorbance around 280 nm. Mass spectrometry (LC-MS) provides higher sensitivity and structural information. nih.gov | Allows for sensitive quantification and confirmation of the dipeptide's identity. |

Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for separating highly polar compounds that are poorly retained in reversed-phase systems. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. The separation mechanism involves the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. elifesciences.org As a polar dipeptide, this compound is an ideal candidate for HILIC separation. Research has demonstrated the use of zwitterionic HILIC (ZIC-pHILIC) coupled with tandem mass spectrometry for the precise determination of dipeptide concentrations, including L-prolyl-L-tyrosine, in cell culture studies. nih.gov This technique is particularly effective because the addition of a hydroxyl group, as in the case of hydroxylated proline-containing peptides, increases hydrophilicity and retention time in HILIC systems. elifesciences.orgbiorxiv.org

| Feature | Description | Application for this compound |

| Principle | Separation of polar analytes based on their partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. elifesciences.org | Effectively retains and separates the polar this compound dipeptide from less polar components in a sample. |

| Stationary Phase | Polar materials such as silica (B1680970), or silica bonded with polar functional groups (e.g., amide, diol, zwitterionic ligands). | Provides the necessary polar surface for the hydrophilic partitioning mechanism to occur. |

| Mobile Phase | Typically a high concentration of acetonitrile (>70%) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate). | Creates the conditions for analyte retention on the polar stationary phase. Elution is achieved by increasing the aqueous component. |

Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. lcms.czthermofisher.com This approach provides unique selectivity that can be manipulated by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration. lcms.czhelixchrom.com For this compound, a mixed-mode column combining reversed-phase and cation-exchange functionalities is highly effective. This compound is a zwitterionic compound, possessing both a negatively charged carboxyl group and a positively charged amino group at neutral pH. The cation-exchange mechanism allows for interaction with the protonated N-terminus, while the reversed-phase mechanism provides retention via the hydrophobic tyrosine side chain. sielc.com This dual retention mechanism enables superior separation of amino acids and small peptides from complex matrices. helixchrom.com

| Retention Mechanism | Interaction with this compound | Controllable Parameters |

| Reversed-Phase | Hydrophobic interaction between the tyrosine side chain and the nonpolar ligands of the stationary phase. | Organic solvent concentration. |

| Cation-Exchange | Ionic interaction between the positively charged amino group of the peptide and the negatively charged functional groups on the stationary phase. | Mobile phase pH and ionic strength (buffer concentration). |

Amino Acid Analysis (AAA)

Amino acid analysis is a foundational technique for determining the amino acid composition of peptides and proteins. creative-proteomics.com The process typically involves the hydrolysis of the peptide or protein into its constituent amino acids, followed by their separation and quantification.

Aromatic Amino Acid Analysis (AAAA) is a simplified and rapid version of AAA that focuses specifically on quantifying aromatic amino acids like tyrosine, phenylalanine, and tryptophan. nih.gov This method is advantageous as it often does not require a derivatization step, which can be a source of variability in traditional AAA. nih.govresearchgate.net The analysis is performed by RP-HPLC with UV detection. nih.gov

To analyze this compound using AAAA, the dipeptide must first be subjected to acid hydrolysis to break the peptide bond and release free proline and tyrosine. The resulting hydrolysate is then injected into an RP-HPLC system. The amount of tyrosine is quantified, typically by measuring its UV absorbance at 215 nm or 280 nm. nih.govnih.gov Assuming the sample contains only this compound, the concentration of the original dipeptide can be calculated directly from the quantified amount of tyrosine, based on their 1:1 molar ratio. This method provides a robust and accurate means of quantifying this compound, particularly when validated with certified reference materials. nih.govresearchgate.net

| Step | Procedure | Purpose |

| 1. Hydrolysis | The this compound sample is treated with strong acid (e.g., 6 M HCl) at high temperature. | To break the peptide bond and liberate the individual amino acids, proline and tyrosine. |

| 2. Separation | The resulting mixture of amino acids is separated using Reversed-Phase HPLC. | To isolate the tyrosine peak from proline and any other components in the sample matrix. |

| 3. Detection & Quantification | The tyrosine is detected by its UV absorbance. The peak area is compared to that of a known standard for quantification. | To determine the molar quantity of tyrosine, which directly corresponds to the molar quantity of the original this compound dipeptide. |

Mass Spectrometry (MS) and Tandem MS (LC/MS/MS)

Mass spectrometry (MS) and its coupling with liquid chromatography (LC), known as LC/MS/MS, are powerful analytical tools for the study of dipeptides like this compound. These techniques are instrumental in identifying and quantifying peptides in complex biological samples. youtube.comyoutube.com In the context of this compound research, MS can elucidate its presence in protein digests and characterize post-translational modifications. The fragmentation behavior of proline-containing peptides under collision-induced dissociation (CID) can be unique; for instance, some proline-containing heptapeptides form macrocyclic structures that influence their fragmentation patterns. nih.govacs.org This inherent complexity underscores the need for precise MS techniques to accurately identify and study peptides containing proline and tyrosine residues. nih.govacs.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing biomolecules like peptides, as it minimizes fragmentation during the ionization process. creative-proteomics.comnih.gov ESI generates gas-phase ions from a liquid solution by applying a high voltage, which is crucial for making fragile macromolecules like peptides amenable to mass spectrometric analysis. creative-proteomics.com This method is capable of producing multiply charged ions, which effectively extends the mass range of the analyzer, allowing for the study of large proteins and their constituent peptides. creative-proteomics.com

In research related to the components of this compound, ESI-MS has been employed to study the reactivity of cysteinyl residues within the catalytic domain of prolyl hydroxylase domain 2 (PHD2), an enzyme critical for hypoxic sensing. nih.gov Furthermore, ESI-MS analysis has been used to confirm post-translational modifications, such as the presence of two sulfotyrosine sites on the heavy chain of the 2909 antibody, which is significant for its function in neutralizing HIV-1. researchgate.net The chargeability of an analyte is a key factor in the ESI process, with ion formation occurring through processes like protonation in the solution or gas phase. plos.org The sensitivity and gentle nature of ESI make it an indispensable tool for transferring this compound and related modified peptides from the liquid phase to the gas phase for MS analysis. nih.gov

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective targeted mass spectrometry technique used for quantifying specific analytes, such as peptides, within complex mixtures. youtube.commdpi.com Performed on a triple quadrupole mass spectrometer, MRM works by isolating a specific precursor ion (a molecule of interest), fragmenting it, and then detecting a specific fragment ion. mdpi.com This precursor-to-fragment transition is unique to the target analyte, providing high specificity. youtube.com

This technique has proven effective for the quantitative analysis of modified tyrosine residues in biological fluids like human urine. nih.gov A liquid chromatography/tandem mass spectrometry (LC/MS/MS) method using MRM has been successfully developed to quantify various oxidized tyrosines, demonstrating the technique's robustness for tracking biomarkers of oxidative stress. nih.gov Similarly, an isotope dilution LC-multiple reaction monitoring MS method was developed for the determination of proline-glycine-proline (PGP) and its acetylated form in human plasma. nih.gov The high sensitivity of MRM allows for low limits of detection (LOD) and quantification (LOQ), making it suitable for clinical settings. nih.gov For this compound, an MRM-based assay would involve selecting the this compound precursor ion and one or more of its specific fragment ions to enable precise and reproducible quantification in various biological matrices. nih.govmit.edu

| Analyte | Precursor Ion (m/z) | Fragment Ion (m/z) | Matrix | Instrumentation |

|---|---|---|---|---|

| Dityrosine (DiY) | 361.2 | 315.1 / 237.1 | Human Urine | LC/MS/MS |

| Bromotyrosine (BrY) | 316.0 / 318.0 | 214.0 / 216.0 | Human Urine | LC/MS/MS |

| Proline-Glycine-Proline (PGP) | Data not specified | Data not specified | Human Plasma | LC-MS/MS |

| Phosphotyrosine Peptides | Varies | Varies | Cell Lysate | MS-based |

Nuclear Magnetic Resonance (NMR) Spectroscopy